![molecular formula C8H16N2O B2922202 1-Propylpiperidin-4-one oxime CAS No. 832737-39-0](/img/structure/B2922202.png)
1-Propylpiperidin-4-one oxime
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Overview
Description
“1-Propylpiperidin-4-one oxime” is a chemical compound with the molecular formula C8H16N2O . It has a molecular weight of 156.225 Da and is also known by other synonyms such as N-Hydroxy-1-propyl-4-piperidinimine, MFCD04967216, N-hydroxy-1-propylpiperidin-4-imine, and 4-Piperidinone, 1-propyl-, oxime .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an organic moiety connected to an N-O fragment by a double bond . This structure is unique among N-oxyl radicals, as most other classes contain an R2N-O fragment with two single C-N bonds .
Chemical Reactions Analysis
In a study on the corrosion inhibition of mild steel, it was found that piperidin-4-one oxime derivatives function through a physical adsorption mechanism . The study showed that these compounds act as mixed-type inhibitors, with the inhibition efficiency increasing with the concentration of the compound and decreasing with the increase of temperature .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3 . It has a boiling point of 255.9±33.0 °C at 760 mmHg . The flash point of the compound is 108.6±25.4 °C . The exact mass of the compound is 156.126266 .
Scientific Research Applications
Electrocatalytic Applications
N-Oxyl Compounds in Electrocatalysis : N-Oxyl compounds, including oximes, are utilized as catalysts for the selective oxidation of organic molecules. Their electrocatalytic applications are evident in the absence of chemical oxidants, where they mediate a range of electrosynthetic reactions. These compounds facilitate redox reactions at electrode surfaces, highlighting their importance in electrochemistry and catalysis (Nutting, Rafiee, & Stahl, 2018).
Antimicrobial Properties
Substituted Piperidin-4-one Oxime Ethers : A series of substituted piperidin-4-one oxime ethers demonstrated significant in vitro antibacterial and antifungal activities. These compounds, through their specific structural orientation and stereochemistry, offer promising leads for the development of new antimicrobial agents (Ramalingan, Park, & Kabilan, 2006).
Biological and Therapeutic Applications
Unsubstituted Oximes as Therapeutic Agents : Oximes are highlighted for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. They play a significant role in the medical sector, especially as therapeutic agents against organophosphate poisoning. This underscores the potential of developing new oxime compounds for various pathogenic diseases and as adjuvants in cancer and inflammation treatment (Surowiak, Lochyński, & Strub, 2020).
Detection and Quantification
Detection of Phosgene with Meso-Oxime-BODIPY : Meso-oxime-substituted compounds have been developed for the colorimetric and fluorogenic detection of phosgene, showcasing the versatility of oximes in analytical applications. This approach offers fast and sensitive detection, suitable for on-site monitoring of hazardous substances (Kim, Hwang, Bouffard, & Kim, 2017).
Oxime Chemistry in Vaccine Development
Protein-Polysaccharide Conjugate Vaccines : The application of oxime chemistry in bioconjugation processes facilitates the efficient preparation of conjugate vaccines. This method allows for controlled inter- and intramolecular crosslinking, simplifying synthesis and improving yields, demonstrating the utility of oximes in vaccine development (Lees, Sen, & López-Acosta, 2006).
Future Directions
Mechanism of Action
Target of Action
Oximes are known to have a wide range of targets due to their diverse biological and pharmacological applications . For instance, some oximes are known to target acetylcholinesterase (AChE), a key enzyme involved in nerve function .
Mode of Action
For example, some oximes can reactivate AChE that has been inactivated by organophosphates . This reactivation is crucial for restoring normal nerve function.
properties
IUPAC Name |
N-(1-propylpiperidin-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-5-10-6-3-8(9-11)4-7-10/h11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKLVQOBIKVUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NO)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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